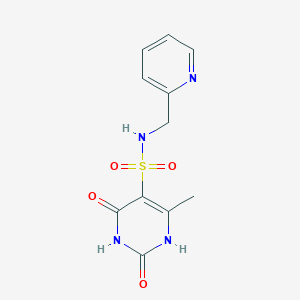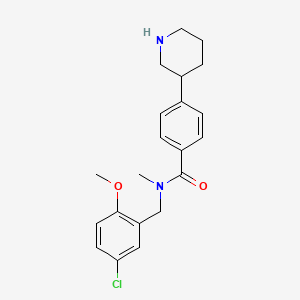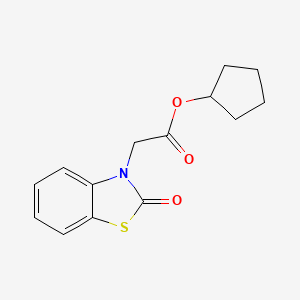
1-butyl-3-cyclopropyl-5-(2,4-difluorobenzyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Triazoles, including compounds with structures similar to the one , can be synthesized via methods that are energetically feasible at room temperature. Such processes are exothermic and spontaneous, favoring the forward direction. For instance, the synthesis of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione has been theoretically analyzed, demonstrating the synthetic accessibility of similar triazole compounds (Srivastava et al., 2016).
Molecular Structure Analysis
The molecular structures of triazole derivatives exhibit significant features such as delocalization of π-electron density within the triazole ring, as seen in compounds like 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole (Boechat et al., 2010). Such structural analyses are crucial for understanding the chemical behavior and potential applications of these compounds.
Chemical Reactions and Properties
Triazole compounds undergo various chemical reactions, including 1,3-dipolar cycloadditions, which are key for synthesizing 1,2,3-triazole derivatives. These reactions are regiospecific and can be conducted under solvent-free conditions, yielding triazoles with diverse substituents and properties (Harju et al., 2003).
Physical Properties Analysis
The physical properties of triazoles, such as their crystal structures and hydrogen bonding patterns, are integral to their function and application. For example, the crystal structure of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide reveals important intermolecular interactions (Pokhodylo et al., 2021).
Chemical Properties Analysis
The chemical properties of triazoles, including their reactivity and biological activities, are influenced by their molecular structure. Triazoles exhibit a range of biological activities, potentially acting as inhibitors for specific enzymes, highlighting their relevance in medicinal chemistry (Saleem et al., 2018).
Propriétés
IUPAC Name |
1-butyl-3-cyclopropyl-5-[(2,4-difluorophenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2N3/c1-2-3-8-21-15(19-16(20-21)11-4-5-11)9-12-6-7-13(17)10-14(12)18/h6-7,10-11H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGBOYGTKXBINS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NC(=N1)C2CC2)CC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-3-cyclopropyl-5-(2,4-difluorobenzyl)-1H-1,2,4-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5534358.png)

![(4S*)-3,3,4-trimethyl-1-[(2-pyridin-2-ylpyrimidin-5-yl)carbonyl]piperidin-4-ol](/img/structure/B5534369.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-N'-(5-methyl-2-pyridinyl)sulfamide](/img/structure/B5534373.png)



![(3aS*,7aR*)-5-methyl-2-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5534406.png)
![N-[3-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]acetamide](/img/structure/B5534425.png)

![4-(1H-imidazol-2-yl)-1-[4-(3-piperidinylmethyl)benzoyl]piperidine dihydrochloride](/img/structure/B5534444.png)
![2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B5534449.png)
![2-(4-tert-butylphenoxy)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B5534455.png)
![4-({5-[1-(5-fluoropyrimidin-2-yl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5534467.png)